REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N+:3]=1[O-:12].[N-:13]=[N+:14]=[N-:15].[Na+]>CC(C)=O.O>[N:13]([C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N+:3]=1[O-:12])=[N+:14]=[N-:15] |f:1.2|
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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ClC1=[N+](C2=CC=CC=C2N=C1)[O-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred at 25° C for 60 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The acetone was evaporated in vacuo
|
Type
|
EXTRACTION
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Details
|
the resulting aqueous solution was extracted with methylene chloride
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Type
|
ADDITION
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Details
|
The organic phase was introduced onto a basic alumina column
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Type
|
WASH
|
Details
|
Elution with chloroform
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=[N+](C2=CC=CC=C2N=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |